1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea
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Description
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound is a urea derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds containing urea, tetrazole, and chlorophenyl groups has primarily focused on their synthesis and structural analysis. For example, novel derivatives involving thiazolyl urea and tetrazole functionalities have been synthesized to explore their antitumor activities. These studies highlight the importance of structural variation in medicinal chemistry for enhancing biological activity (S. Ling et al., 2008). Similarly, the 3,4-dimethoxybenzyl group has been utilized as a protective group in chemical synthesis, showcasing its versatility in organic chemistry (Evelyne Grunder-Klotz & J. Ehrhardt, 1991).
Biological Activities
Several studies have explored the biological activities of compounds with similar functionalities. For instance, urea derivatives have been investigated for their insecticidal properties, indicating a potential application in pest control and agricultural sciences (R. Mulder & M. J. Gijswijt, 1973). Moreover, research into the antioxidant activity of new thiazole analogues possessing urea functionality suggests potential applications in the development of antioxidant agents (M. V. Bhaskara Reddy et al., 2015).
Anticancer Agents
The exploration of diaryl ureas as anticancer agents further demonstrates the potential medical applications of compounds with urea and aromatic functionalities. Such research has led to the discovery of new anticancer agents, highlighting the therapeutic potential of these chemical structures (Jian Feng et al., 2020).
properties
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O3/c1-27-15-8-3-12(9-16(15)28-2)10-20-18(26)21-11-17-22-23-24-25(17)14-6-4-13(19)5-7-14/h3-9H,10-11H2,1-2H3,(H2,20,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWDWJLYYBBFQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea |
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